An In-Depth Technical Guide to 1,3-Dibutyl-2-thiourea
An In-Depth Technical Guide to 1,3-Dibutyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dibutyl-2-thiourea, a versatile compound with applications in various industrial and research settings. This document details its chemical and physical properties, experimental protocols for its synthesis, and discusses its biological activities and potential mechanisms of action, making it a valuable resource for professionals in drug development and chemical research.
Core Properties and Identification
1,3-Dibutyl-2-thiourea, also known as N,N'-dibutylthiourea, is a symmetrical N,N'-dialkyl thiourea derivative.[1] It is identified by the Chemical Abstracts Service (CAS) number 109-46-6 .[2][3][4]
Physicochemical Properties
The key physical and chemical properties of 1,3-Dibutyl-2-thiourea are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C9H20N2S | [3] |
| Molecular Weight | 188.33 g/mol | [1][3] |
| Appearance | White to yellowish crystalline powder | [1][2] |
| Melting Point | 63-67 °C | [2][3] |
| Boiling Point | 122 °C at 14 mmHg | [2][3] |
| Density | 0.942 - 1.089 g/cm³ | [1][2] |
| Solubility | Slightly soluble in water | [2][3] |
| Flash Point | 186 °C | [2] |
| Vapor Pressure | 0.0203 mmHg at 25 °C | [2] |
Safety and Hazard Information
1,3-Dibutyl-2-thiourea is classified with the hazard code Xn and is associated with the risk statements R20/21/22, indicating it is harmful by inhalation, in contact with skin, and if swallowed.[2][4] Safety precautions include wearing suitable protective clothing and gloves (S36/37).[2][4] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[4] The LD50 (oral, rabbit) is 350 mg/kg.[3]
| Hazard Information | Details | Source(s) |
| Hazard Codes | Xn | [2][3] |
| Risk Statements | R20/21/22 | [2] |
| Safety Statements | S36/37 | [2] |
| GHS Hazard Statements | H302, H312, H317, H372, H411 | [4] |
| Toxicity | LD50 orally in Rabbit: 350 mg/kg | [3] |
Synthesis and Experimental Protocols
The synthesis of N,N'-disubstituted thioureas like 1,3-Dibutyl-2-thiourea can be achieved through several one-pot methods, which are noted for their simplicity and mild reaction conditions.[5]
General Experimental Protocol for Synthesis
A common and efficient method for synthesizing symmetrical N,N'-dialkylthioureas involves the reaction of a primary amine with carbon disulfide. The following is a generalized protocol that can be adapted for the synthesis of 1,3-Dibutyl-2-thiourea.
Materials:
-
n-Butylamine
-
Carbon disulfide
-
Water or an appropriate organic solvent (e.g., acetone)
-
Oxidizing agent (e.g., hydrogen peroxide, air)
Procedure:
-
Dissolve n-butylamine (0.1 mol) in water (100 mL).
-
Add carbon disulfide (0.05 mol) dropwise to the solution with vigorous stirring at room temperature.
-
Continue stirring to allow for the formation of the dithiocarbamate intermediate.
-
Introduce an oxidizing agent, such as by bubbling air through the reaction mixture for 2-3 hours, to facilitate the formation of the thiourea.[5]
-
The 1,3-Dibutyl-2-thiourea product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with water and a small amount of cold ethanol to remove any unreacted starting materials.[5]
-
Dry the purified product under a vacuum.
The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
Biological Activity and Potential Applications
Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities, making them of significant interest to researchers in drug development.[6][7] These activities include antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.[5][8]
The thiourea moiety is considered a key pharmacophore due to its ability to form multiple hydrogen bonds and interact with various biological targets.[9] The lipophilic nature of the butyl groups in 1,3-Dibutyl-2-thiourea can influence its pharmacokinetic and pharmacodynamic properties.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for 1,3-Dibutyl-2-thiourea are not extensively detailed in the available literature, the broader class of thiourea derivatives has been shown to exert its biological effects through various mechanisms. For instance, in the context of cancer, thiourea derivatives have been found to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[9][10] Some derivatives act as inhibitors of enzymes like carbonic anhydrase and cholinesterases.[8][11]
The general mechanism often involves the interaction of the thiocarbonyl group with biological macromolecules. The following diagram illustrates a generalized workflow for investigating the biological activity of a thiourea derivative.
Caption: A generalized workflow for the investigation of a thiourea derivative.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a thiourea derivative, leading to an anti-cancer effect.
Caption: A hypothetical signaling pathway inhibited by a thiourea derivative.
Industrial Applications
Beyond its potential in drug discovery, 1,3-Dibutyl-2-thiourea has established uses in various industrial processes. It is utilized as a vulcanization accelerator in the rubber industry and as an anticorrosive agent in paints and glue removers.[2][3]
This guide serves as a foundational resource for researchers and professionals. Further in-depth studies are encouraged to fully elucidate the mechanisms of action and explore the full therapeutic and industrial potential of 1,3-Dibutyl-2-thiourea.
References
- 1. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dibutyl-2-thiourea CAS 109-46-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. tandfonline.com [tandfonline.com]
